1-ethynyl-2-methyl-5-(propan-2-yl)cyclohexan-1-ol
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Overview
Description
1-ethynyl-2-methyl-5-(propan-2-yl)cyclohexan-1-ol is an organic compound with the molecular formula C12H20O. It is a cyclohexanol derivative characterized by the presence of an ethynyl group at the first position, an isopropyl group at the fifth position, and a methyl group at the second position.
Scientific Research Applications
1-ethynyl-2-methyl-5-(propan-2-yl)cyclohexan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-ethynyl-2-methyl-5-(propan-2-yl)cyclohexan-1-ol can be synthesized through several methodsThe reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclohexanone, followed by the addition of an ethynylating agent like ethynylmagnesium bromide .
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation and ethynylation reactions under controlled conditions. The process requires precise temperature and pressure control to ensure high yield and purity of the final product. Catalysts such as palladium or copper may be used to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions: 1-ethynyl-2-methyl-5-(propan-2-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The ethynyl group can undergo nucleophilic substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, pyridinium chlorochromate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Cyclohexane derivatives.
Substitution: Substituted cyclohexanol derivatives.
Mechanism of Action
The mechanism of action of 1-ethynyl-2-methyl-5-(propan-2-yl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, altering the compound’s reactivity and interactions with biological molecules. The hydroxyl group may form hydrogen bonds with enzymes or receptors, influencing their activity and function .
Comparison with Similar Compounds
1-Ethynyl-1-cyclohexanol: Similar structure but lacks the isopropyl and methyl groups.
(1S,2S,5R)-(+)-Neomenthol: Contains an isopropyl and methyl group but lacks the ethynyl group.
Uniqueness: 1-ethynyl-2-methyl-5-(propan-2-yl)cyclohexan-1-ol is unique due to the combination of its ethynyl, isopropyl, and methyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-ethynyl-2-methyl-5-propan-2-ylcyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O/c1-5-12(13)8-11(9(2)3)7-6-10(12)4/h1,9-11,13H,6-8H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRBJPBPUKHWSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1(C#C)O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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